2-(Azepan-4-yl)acetamide hydrochloride
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Overview
Description
2-(Azepan-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is a hydrochloride salt form of 2-(Azepan-4-yl)acetamide, which is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to an acetamide group.
Preparation Methods
The synthesis of 2-(Azepan-4-yl)acetamide hydrochloride typically involves the reaction of azepane with acetic anhydride or acetyl chloride to form the acetamide derivative. The hydrochloride salt is then formed by treating the acetamide with hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the formation of the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Azepan-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the acetamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Azepan-4-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azepane ring and acetamide group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Azepan-4-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)acetamide hydrochloride: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
2-(Morpholin-4-yl)acetamide hydrochloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
2-(Pyrrolidin-4-yl)acetamide hydrochloride: Features a five-membered pyrrolidine ring.
The uniqueness of this compound lies in its seven-membered azepane ring, which can confer different chemical and biological properties compared to its six- and five-membered counterparts .
Properties
IUPAC Name |
2-(azepan-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-8(11)6-7-2-1-4-10-5-3-7;/h7,10H,1-6H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXQXFKTGZCJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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